REACTION_CXSMILES
|
F[C:2]1[C:9](C#N)=[C:8](F)[C:7](F)=[C:6](F)[C:3]=1[C:4]#N.FC1C(F)=C(F)C(F)=C([C:19]#[N:20])C=1C#N.F[C:30]1C(F)=C(F)C=C(F)C=1C#N>>[CH3:30][CH:4]([C:19]#[N:20])[C:3]1[CH:2]=[CH:9][CH:8]=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=C(C(=C1C#N)F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(C#N)=C(C(=C1F)F)F)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=C(C(=C1C#N)F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC(=C1F)F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C1=CC=CC=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.1 mmol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |